![molecular formula C12H13ClN2O B3039541 2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1) CAS No. 1174537-79-1](/img/structure/B3039541.png)
2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1)
Overview
Description
2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Phenyl 6-aminonicotinate hydrochloride or NSC-757437.
Scientific Research Applications
Synthesis and Chemical Studies
Synthesis Techniques and Carcinogenic Potential : 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine and structurally related to 2-Pyridinamine, 6-(phenylmethoxy)-, has been synthesized for biological studies due to its potential carcinogenic properties. This research developed procedures for synthesizing PPA and its metabolites, contributing to understanding its biological impact and chemical behavior (Stavenuiter et al., 1985).
Electrochemical Reduction Studies : Research has explored the electrochemical reduction of various substituents on a pyridine ring, which includes derivatives similar to 2-Pyridinamine, 6-(phenylmethoxy)-. These studies are crucial in understanding the chemical properties and potential applications of these compounds in various fields, including synthetic chemistry and electrochemistry (Nonaka et al., 1981).
Coordination Chemistry : The coordination chemistry of 2-pyridone and its derivatives, including compounds similar to 2-Pyridinamine, 6-(phenylmethoxy)-, has been extensively studied. This research provides insights into the structural and bonding characteristics of these compounds, which are essential for their application in catalysis and material science (Rawson & Winpenny, 1995).
Biological and Pharmaceutical Applications
Antimicrobial Studies : Synthesized pyridine derivatives have been evaluated for their antimicrobial properties. These studies highlight the potential of compounds like 2-Pyridinamine, 6-(phenylmethoxy)-, in developing new pharmaceutical agents with antibacterial and antifungal activities (Patel & Agravat, 2007).
Antiviral Activity : Research on pyrimidine derivatives substituted with groups similar to 2-Pyridinamine, 6-(phenylmethoxy)-, has shown significant inhibitory activity against retroviruses. These findings suggest the potential use of such compounds in antiretroviral therapies (Hocková et al., 2003).
Enzyme Inhibition for Neurological Applications : Compounds similar to 2-Pyridinamine, 6-(phenylmethoxy)-, have been synthesized and studied for their ability to inactivate monoamine oxidase B. This research is significant for the development of treatments for neurological disorders, such as Parkinson's disease (Ding & Silverman, 1992).
Industrial and Engineering Applications
- Corrosion Inhibition : Pyridine derivatives, related to 2-Pyridinamine, 6-(phenylmethoxy)-, have been studied as corrosion inhibitors for metals in acidic environments. These studies are crucial for industrial applications, where corrosion resistance is vital (Ansari et al., 2015).
properties
IUPAC Name |
6-phenylmethoxypyridin-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBYOHDGVXYNLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.